3-Amino-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one
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Overview
Description
3-Amino-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one is an organic compound with a unique bicyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted cyclohepta[b]pyridinones .
Scientific Research Applications
3-Amino-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol: A compound with a similar core structure but different substituents.
Rimegepant sulfate: Another related compound with potential therapeutic applications.
Uniqueness
3-Amino-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one is unique due to its specific substitution pattern and the resulting chemical and biological properties.
Biological Activity
3-Amino-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one is a heterocyclic compound notable for its unique structure, which includes a cycloheptane ring fused with a pyridine system. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.
Chemical Structure
The chemical structure of this compound features:
- An amino group at the 3-position.
- A carbonyl group at the 2-position.
This arrangement contributes to its distinct chemical properties and biological activities.
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
-
Antimicrobial Properties :
- The compound shows promising effects against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa.
- In studies comparing its efficacy to standard antibiotics like ampicillin, it demonstrated lower Minimum Inhibitory Concentrations (MICs), indicating stronger antibacterial activity.
-
Antiviral Activity :
- Similar compounds with structural similarities have shown antiviral effects against viruses such as HIV. The interaction mechanisms are still under investigation but suggest potential therapeutic applications.
-
Enzyme Inhibition :
- The compound has been evaluated for its ability to inhibit specific enzymes, which is critical in the development of drugs targeting metabolic pathways in pathogens.
Comparative Analysis with Similar Compounds
The following table summarizes some structurally related compounds and their biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydrocyclohepta[b]pyridin | Contains difluorophenyl substitution | Antiviral activity |
4-Aminoquinoline | Quinoline moiety | Antimalarial activity |
2-Aminopyridine | Pyridine core | Enzyme inhibition |
The structural uniqueness of this compound allows for diverse chemical reactivity and significant biological activity compared to these similar compounds.
Case Studies
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:
- A study synthesized various tetrahydroisoquinoline-conjugated dipeptides that included the cyclohepta[b]pyridine framework. These derivatives showed significant antimicrobial activity against E. coli, outperforming standard treatments like ampicillin with MIC values as low as 66 μM compared to 332 μM for ampicillin .
The precise mechanisms through which this compound exerts its biological effects are still being elucidated. However, preliminary findings suggest that:
- The amino and carbonyl groups play crucial roles in binding interactions with target proteins.
- The unique cyclic structure may facilitate interactions with multiple biological targets.
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-amino-1,5,6,7,8,9-hexahydrocyclohepta[b]pyridin-2-one |
InChI |
InChI=1S/C10H14N2O/c11-8-6-7-4-2-1-3-5-9(7)12-10(8)13/h6H,1-5,11H2,(H,12,13) |
InChI Key |
KEXAMKDIIZCBQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)NC(=O)C(=C2)N |
Origin of Product |
United States |
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